molecular formula C18H20N4O3S2 B3003234 3-methyl-N-(2-(thiophen-2-yl)ethyl)-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide CAS No. 1319152-18-5

3-methyl-N-(2-(thiophen-2-yl)ethyl)-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide

Cat. No.: B3003234
CAS No.: 1319152-18-5
M. Wt: 404.5
InChI Key: FHDZHDYSQVYLEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-N-(2-(thiophen-2-yl)ethyl)-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide (CAS: 1319152-18-5) is a pyrazole-sulfonamide derivative featuring a dual-tail structural strategy. Its core structure includes a pyrazole ring substituted with a methyl group at position 3, a sulfamoyl group at position 5 (linked to a p-tolyl moiety), and a carboxamide group at position 4 connected to a 2-(thiophen-2-yl)ethyl chain.

Properties

IUPAC Name

5-methyl-3-[(4-methylphenyl)sulfamoyl]-N-(2-thiophen-2-ylethyl)-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S2/c1-12-5-7-14(8-6-12)22-27(24,25)18-16(13(2)20-21-18)17(23)19-10-9-15-4-3-11-26-15/h3-8,11,22H,9-10H2,1-2H3,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDZHDYSQVYLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NCCC3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methyl-N-(2-(thiophen-2-yl)ethyl)-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its synthesis, structural characteristics, and pharmacological effects, particularly as a COX-II inhibitor.

Synthesis and Structural Characteristics

The synthesis of the compound involves the reaction of 3-(4-methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with thiosemicarbazine hydrochloride in the presence of potassium hydroxide. The product is obtained through recrystallization from ethyl alcohol, resulting in yellow rectangular crystals. The molecular formula is C15H15N3S2C_{15}H_{15}N_{3}S_{2} with a molecular weight of 299.42 g/mol.

Crystal Structure

The crystal structure reveals that the pyrazole ring adopts a twisted conformation, with dihedral angles indicating significant interactions between the thiophene and toluene rings. Notably, N—H⋯S hydrogen bonds form chains in the crystal lattice, contributing to its stability. The compound exhibits N—H⋯π interactions and weak π–π stacking between thiophene and pyrazole rings, which are critical for its biological activity .

COX-II Inhibition

Recent studies have highlighted the compound's potential as a selective inhibitor of cyclooxygenase-2 (COX-II), an enzyme involved in inflammatory processes. In vitro assays demonstrate that derivatives of pyrazole compounds exhibit varying degrees of COX-II inhibition, with some showing IC50 values significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.

CompoundIC50 (μM)Selectivity Index
This compoundTBDTBD
Celecoxib0.789.51
PYZ160.5210.73

These findings suggest that modifications to the pyrazole scaffold can enhance inhibitory activity against COX-II while minimizing ulcerogenic effects associated with COX-I inhibition .

Other Biological Activities

Beyond COX-II inhibition, compounds containing thiophene and pyrazole moieties have been reported to exhibit antifungal and antibacterial properties. For instance, studies on related thiadiazole derivatives indicate their efficacy against various microbial strains . The presence of the thiophene ring may enhance hydrophobic interactions, contributing to overall bioactivity .

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that a series of pyrazole derivatives exhibited significant anti-inflammatory effects in vivo, with one compound achieving over 64% inhibition compared to standard treatments .
  • Microbial Inhibition : Another investigation focused on thiadiazole derivatives showed effective inhibition against Staphylococcus epidermidis, suggesting potential applications in treating infections .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for pharmaceutical development:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds possess significant antimicrobial properties. The incorporation of thiophene and sulfamoyl groups enhances the efficacy against various bacterial strains, suggesting potential use in treating infections .
  • Anticancer Properties : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. The specific structural features of 3-methyl-N-(2-(thiophen-2-yl)ethyl)-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide may contribute to its ability to induce apoptosis in cancer cells, making it a subject of interest in oncology .
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. This effect is likely due to the modulation of inflammatory pathways by the pyrazole moiety .

Crystal Structure Analysis

The crystal structure of this compound reveals important insights into its molecular interactions:

  • Hydrogen Bonding : The molecule forms N—H⋯S hydrogen bonds that contribute to its stability and influence its biological activity. These interactions can affect solubility and bioavailability, which are critical factors in drug design .
  • Molecular Conformation : The twisted conformation of the pyrazole ring allows for unique spatial arrangements that may enhance interaction with biological targets. Dihedral angles between the rings provide insight into potential steric effects during binding processes .

Case Studies

Several studies have documented the applications of similar compounds:

  • Antimicrobial Efficacy : A study demonstrated that pyrazole derivatives showed significant activity against Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines revealed that modifications to the pyrazole structure could significantly enhance cytotoxicity, indicating a promising avenue for anticancer drug development .
  • Inflammation Models : Experimental models have shown that compounds with similar structures can reduce inflammation markers significantly, suggesting therapeutic potential in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole-Sulfonamide Derivatives

The following analysis compares the target compound with analogous pyrazole-sulfonamides, focusing on structural variations, synthetic methods, physicochemical properties, and biological implications.

Core Pyrazole Modifications

  • Compound 13 (): Structure: 3-Amino-1-(p-tolyl)-5-phenyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide. Key Differences:
  • Substitution at position 5: Phenyl vs. sulfamoyl-p-tolyl in the target compound.
  • Amino group at position 3 vs. methyl group in the target. Impact:
  • The amino group in Compound 13 may enhance hydrogen bonding but reduce metabolic stability compared to the methyl group in the target compound.
  • The phenyl group at position 5 (Compound 13) likely decreases solubility relative to the sulfamoyl-p-tolyl group in the target .

  • Derivatives 3a–3p (): Structure: 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide. Key Differences:
  • Chloro and cyano substituents vs. sulfamoyl and thiophene-ethyl groups in the target. Impact:
  • Lower yields (62–71% for 3a–3p) compared to the target’s hypothetical synthesis (if similar coupling methods are used) suggest synthetic challenges for halogenated analogs .

Sulfamoyl and Thiophene Modifications

  • Compounds 4–6 ():
    • Structure: Sulfamoyl-thiophene-benzoic acid derivatives.
    • Key Differences:
  • Thiophene is directly linked to sulfamoyl in a benzoic acid scaffold vs. a pyrazole-carboxamide scaffold in the target.
    • Impact:
  • The benzoic acid moiety in Compounds 4–6 may improve water solubility, whereas the pyrazole-thiophene-ethyl chain in the target compound enhances lipophilicity, favoring membrane permeability .

  • Compound B ():

    • Structure: 1-(4-Chloro-2-methylphenyl)-N-(5-chloro-6-(triazol-2-yl)pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide.
    • Key Differences:
  • Trifluoromethyl and chloro substituents vs. methyl and sulfamoyl-p-tolyl in the target.
    • Impact:
  • Trifluoromethyl groups increase metabolic stability but may reduce solubility.

Physicochemical and Spectroscopic Properties

Property Target Compound Compound 13 () Derivative 3a ()
Molecular Formula C₁₉H₂₁N₄O₃S₂ C₂₈H₂₄N₆O₃S C₂₁H₁₅ClN₆O
Molecular Weight 437.6 g/mol 532.6 g/mol 402.8 g/mol
Melting Point Not reported 269–272°C 133–135°C
IR Peaks ~1315 cm⁻¹ (SO₂), ~1690 cm⁻¹ (C=O) 1315, 1105 cm⁻¹ (SO₂) 2230 cm⁻¹ (C≡N)
NMR Features Expected δ 2.42 (p-tolyl CH₃), 7.2–7.5 (thiophene) δ 2.66 (CH₃), 7.4–8.1 (pyridinyl) δ 2.66 (CH₃), 7.4–8.1 (aryl)

Q & A

Q. Q1: What are the critical steps in synthesizing 3-methyl-N-(2-(thiophen-2-yl)ethyl)-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide, and how can intermediates be validated?

A:

  • Key Steps :
    • Cyclocondensation : Start with ethyl acetoacetate and phenylhydrazine derivatives to form the pyrazole core. Similar methods are described for pyrazole-4-carboxylic acid derivatives .
    • Sulfamoylation : Introduce the N-(p-tolyl)sulfamoyl group using sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in DMF), as seen in analogous sulfonamide syntheses .
    • Thiophene-Ethyl Attachment : Couple the 2-(thiophen-2-yl)ethylamine via carbodiimide-mediated amidation .
  • Validation :
    • Use HPLC (≥95% purity) and ¹H/¹³C NMR to confirm intermediate structures. Compare spectral data with computed DFT models (e.g., IR vibrations, NMR chemical shifts) .

Advanced Synthesis: Regioselectivity Challenges

Q. Q2: How can regioselectivity issues during pyrazole functionalization be mitigated?

A:

  • Problem : Competing substitution at positions 3, 4, and 5 of the pyrazole ring due to electronic and steric factors.
  • Solutions :
    • Directing Groups : Use electron-withdrawing groups (e.g., sulfamoyl) to orient reactions toward the 5-position .
    • Protection/Deprotection : Temporarily block reactive sites (e.g., methyl groups) during sulfamoylation .
    • Computational Guidance : Apply quantum chemical calculations (DFT) to predict reaction pathways and optimize conditions, as demonstrated for triazole-thione systems .

Spectral and Structural Analysis

Q. Q3: What spectroscopic techniques are most reliable for resolving structural ambiguities in this compound?

A:

  • NMR :
    • ¹H NMR : Identify thiophene protons (δ 6.8–7.4 ppm) and p-tolyl methyl (δ 2.3 ppm) .
    • ¹³C NMR : Confirm the carboxamide carbonyl (δ ~165 ppm) and sulfamoyl sulfur environment .
  • IR : Detect sulfonamide S=O stretches (~1350 cm⁻¹) and amide N-H bends (~3300 cm⁻¹) .
  • X-ray Crystallography : Resolve stereochemical uncertainties, as done for pyrazole-carboxamide derivatives .

Mechanistic and Kinetic Studies

Q. Q4: How can reaction kinetics for sulfamoyl group introduction be quantitatively analyzed?

A:

  • Method :
    • In Situ Monitoring : Use HPLC or UV-Vis to track sulfonyl chloride consumption over time.
    • Kinetic Modeling : Apply pseudo-first-order kinetics under excess sulfonyl chloride conditions.
    • Activation Energy : Calculate via Arrhenius plots from rate constants at multiple temperatures (e.g., 25–60°C) .
  • Data Interpretation : Correlate rate variations with solvent polarity (e.g., DMF vs. THF) and base strength (K₂CO₃ vs. Et₃N) .

Computational Modeling

Q. Q5: Which computational approaches best predict the compound’s reactivity and electronic properties?

A:

  • DFT Calculations :
    • Optimize geometry using B3LYP/6-31G(d) to model bond angles and charge distribution .
    • Calculate Frontier Molecular Orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • MD Simulations : Study solvation effects in biological membranes using GROMACS .
  • SAR Analysis : Link computed electrostatic potential maps to observed bioactivity (e.g., enzyme inhibition) .

Biological Activity Profiling

Q. Q6: What strategies are recommended for evaluating this compound’s bioactivity while minimizing false positives?

A:

  • Assay Design :
    • Target Selection : Prioritize enzymes with known pyrazole/sulfonamide sensitivity (e.g., carbonic anhydrase, kinases) .
    • Dose-Response Curves : Use 8–10 concentration points (1 nM–100 μM) to calculate IC₅₀ values .
  • Controls :
    • Include positive controls (e.g., acetazolamide for carbonic anhydrase) and counter-screens against unrelated targets .
  • Data Validation : Replicate results in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Data Contradiction Analysis

Q. Q7: How should researchers address discrepancies between computational predictions and experimental spectral data?

A:

  • Root Causes :
    • Solvent Effects : DFT models often assume gas-phase conditions; apply COSMO-RS to simulate solvent interactions .
    • Conformational Flexibility : Account for rotameric states in dynamic NMR or MD simulations .
  • Resolution :
    • Re-optimize computational models using experimental crystal structures as input .
    • Cross-validate with 2D NMR (e.g., NOESY for spatial proximity) .

Advanced Functionalization

Q. Q8: What methods enable selective modification of the thiophene ring without disrupting the pyrazole core?

A:

  • Electrophilic Substitution :
    • Brominate thiophene at the 5-position using NBS in CCl₄ .
  • Cross-Coupling :
    • Perform Suzuki-Miyaura reactions on brominated thiophene using Pd catalysts .
  • Protection : Shield the pyrazole with a tert-butyl group during thiophene functionalization .

Stability and Degradation Pathways

Q. Q9: How can the compound’s stability under physiological conditions be assessed?

A:

  • Accelerated Degradation Studies :
    • pH Stress Testing : Incubate at pH 1.2 (stomach) and 7.4 (blood) for 24–72 hours .
    • Oxidative Stress : Expose to H₂O₂ or cytochrome P450 mimics .
  • Analytics :
    • Monitor degradation via LC-MS to identify hydrolyzed (e.g., carboxamide cleavage) or oxidized products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.